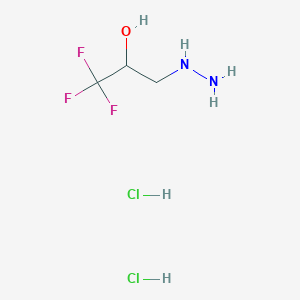
1,1,1-Trifluoro-3-hydrazinylpropan-2-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-hydrazinylpropan-2-ol dihydrochloride typically involves the reaction of 1,1,1-trifluoro-2-propanol with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This includes the use of appropriate reactors, temperature control, and purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
1,1,1-Trifluoro-3-hydrazinylpropan-2-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetone derivatives, while substitution reactions can produce a wide range of functionalized compounds .
科学研究应用
1,1,1-Trifluoro-3-hydrazinylpropan-2-ol dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1,1-Trifluoro-3-hydrazinylpropan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties, which can influence the compound’s reactivity and interactions with enzymes and receptors. The hydrazinyl group can form stable complexes with metal ions, further enhancing its chemical versatility .
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-2-propanol: A precursor in the synthesis of 1,1,1-Trifluoro-3-hydrazinylpropan-2-ol dihydrochloride.
Hydrazine hydrate: Another precursor used in the synthesis.
Trifluoroacetone: A related compound with similar trifluoromethyl functionality.
Uniqueness
This compound is unique due to its combination of trifluoromethyl and hydrazinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields .
属性
分子式 |
C3H9Cl2F3N2O |
|---|---|
分子量 |
217.01 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-3-hydrazinylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C3H7F3N2O.2ClH/c4-3(5,6)2(9)1-8-7;;/h2,8-9H,1,7H2;2*1H |
InChI 键 |
BCEHVEOGHCHXOU-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(F)(F)F)O)NN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexylcyclohexanamine;5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B12440297.png)
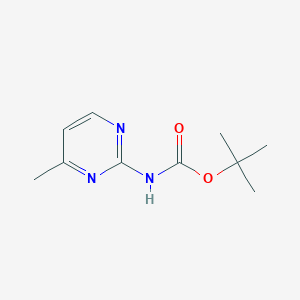
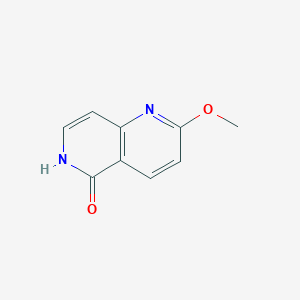

![Amino-benzo[B]thiophen-3-YL-acetic acid](/img/structure/B12440331.png)
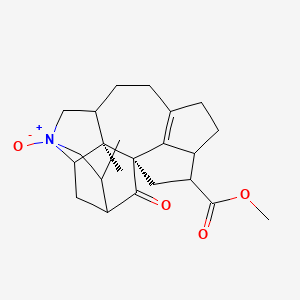
![Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2',4',6'-tris(1-methylethyl)-1,1'-biphenyl-2-yl]phosphine}(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)](/img/structure/B12440355.png)
![(14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B12440364.png)
![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate](/img/structure/B12440366.png)
![(2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12440369.png)

![Benzene, [1-(chloromethyl)propyl]-](/img/structure/B12440382.png)
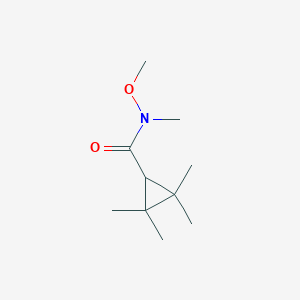
![1h-Indole-3-carboxylic acid,1-[(2-chloro-6-fluorophenyl)methyl]-,methyl ester](/img/structure/B12440389.png)
